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Compound of Interest

4-Methyl-3-nitrobenzenesulfonyl
Compound Name:
chloride

Cat. No. 81296637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No: 616-83-1). The information
presented herein is crucial for the unambiguous identification, characterization, and quality
control of this important chemical intermediate in research and pharmaceutical development.
This document details available mass spectrometry data and provides an analysis of the
expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based
on its chemical structure. Furthermore, standardized experimental protocols for acquiring such
spectra are outlined.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-nitrobenzene-1-sulfonyl chloride[1] Molecular Formula:
C7HeCINO4S[1] Molecular Weight: 235.64 g/mol [2] Appearance: Cream to pale yellow crystals
or powder.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-Methyl-3-
nitrobenzenesulfonyl chloride.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure. For 4-
Methyl-3-nitrobenzenesulfonyl chloride, the following GC-MS data has been reported:

m/z Relative Abundance Fragment

[C7Hs]* (Tropylium ion) or

89 Most Abundant

related fragment

Likely a smaller aromatic
63 2nd Most Abundant

fragment
20 3rd Most Abundant [C7He]* or related fragment

Data sourced from PubChem, based on GC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental NMR data is not publicly available in detail, the expected chemical
shifts () in ppm for *H and 3C NMR spectra can be predicted based on the molecular
structure. The spectra would be recorded in a suitable deuterated solvent, such as CDCls.

Expected *H NMR Data (Predicted)

Chemical Shift (3,

Proton Multiplicity Integration
ppm)
Aromatic-H (position
8.0-8.2 d 1H
2)
Aromatic-H (position
7.8-8.0 dd 1H
6)
Aromatic-H (position
75-7.7 d 1H
5)
Methyl-H 25-27 s 3H
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Expected 3C NMR Data (Predicted)

Carbon Chemical Shift (8, ppm)
C-S0:CI 145 - 150

C-NO2 148 - 152

C-CHs 138 - 142

C-H (Aromatic) 120 - 135

C-H (Aromatic) 120 - 135

C-H (Aromatic) 120 - 135

C (Methyl) 20-25

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While
a detailed experimental spectrum is not readily available, the characteristic absorption bands
for 4-Methyl-3-nitrobenzenesulfonyl chloride can be predicted.

Expected IR Absorption Bands (Predicted)
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Functional Group

Vibrational Mode

*Expected Wavenumber

(cm—2) **
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (Methyl) Stretching 2975 - 2850
Nitro (NO2) Asymmetric Stretching 1550 - 1500
Nitro (NO2) Symmetric Stretching 1360 - 1320
Sulfonyl Chloride (S=0) Asymmetric Stretching 1390 - 1370
Sulfonyl Chloride (S=0) Symmetric Stretching 1190 - 1170
C=C (Aromatic) Stretching 1600 - 1450
S-Cl Stretching 650 - 550

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-Methyl-3-nitrobenzenesulfonyl chloride is

prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Chromatographic Separation:

o Injection: 1 pL of the prepared sample is injected into the GC inlet.

o Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

o Oven Program: The oven temperature is ramped to ensure separation of the analyte from

any impurities. A typical program might start at 50°C and ramp to 250°C.

Mass Spectrometric Detection:
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o lonization: Electron lonization (El) at 70 eV is standard for creating fragment ions.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based
on their m/z ratio.

o Detection: An electron multiplier detects the ions, and the data is processed to generate a
mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of 4-Methyl-3-nitrobenzenesulfonyl chloride
is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) can be added as an internal standard (6 = 0.00

ppm).
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
e 1H NMR Acquisition:

o The spectrometer is tuned to the proton frequency.

o A standard pulse sequence is used to acquire the spectrum.

o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance
sensitivity.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.
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Infrared (IR) Spectroscopy (FTIR-ATR)

o Sample Preparation: A small amount of the solid 4-Methyl-3-nitrobenzenesulfonyl chloride
is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is recorded.
o The sample is placed on the crystal, and pressure is applied to ensure good contact.

o The sample spectrum is then recorded. The final spectrum is an average of multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the absorbance or transmittance spectrum of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 4-Methyl-3-nitrobenzenesulfonyl chloride.
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Workflow for Spectroscopic Analysis of 4-Methyl-3-nitrobenzenesulfonyl chloride
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with 4-Methyl-3-
nitrobenzenesulfonyl chloride, enabling its accurate identification and characterization

through modern spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1296637#spectroscopic-data-of-4-
methyl-3-nitrobenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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